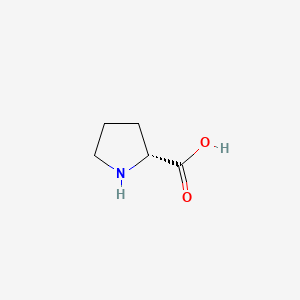

D-proline

Description

Historical Context of D-Amino Acid Discovery and Research Evolution

The initial focus of amino acid research centered predominantly on the L-enantiomers, which are the standard building blocks of ribosomal proteins in most organisms. thieme-connect.comtandfonline.com For many years, D-amino acids were largely considered rare or primarily associated with bacterial cell walls and some non-ribosomal peptides. tandfonline.comresearchgate.net

The paradigm began to shift with the discovery of D-amino acids in more complex organisms, including mammals. thieme-connect.comnih.gov Advanced analytical techniques have facilitated the identification and quantification of D-amino acids, revealing their presence in tissues and biological fluids. thieme-connect.comfrontiersin.org This has led to a growing recognition that D-amino acids are not merely biological curiosities but play distinct and important physiological roles. thieme-connect.combiopharmaspec.com The understanding of their endogenous production, metabolism, and specific functions has evolved significantly, moving beyond the initial view of L-amino acids as exclusively relevant in biological systems. thieme-connect.comresearchgate.net

D-Proline's Unique Stereochemical Considerations within Biological Systems

The (R) configuration at the alpha carbon of this compound gives it a distinct stereochemistry compared to L-proline's (S) configuration. chemicalbook.comfishersci.caguidetopharmacology.orgwikipedia.org This difference in spatial arrangement is crucial as it affects interactions with chiral biological molecules such as enzymes, receptors, and other proteins. biopharmaspec.comontosight.ai While L-proline is a key component of collagen and influences protein folding and structure due to its rigid ring, this compound's incorporation into peptides or its presence as a free amino acid can lead to different structural outcomes and biological activities. researchgate.netresearchgate.netcreative-proteomics.com The conformational constraints imposed by the pyrrolidine (B122466) ring are present in both enantiomers, but the opposite chirality at the alpha carbon results in unique three-dimensional orientations when this compound is part of a larger molecule. mdpi.comresearchgate.netresearchgate.net

Overview of this compound's Significance Across Diverse Scientific Disciplines

This compound's unique properties have led to its exploration and utilization across various scientific fields. mdpi.com Its significance stems from its distinct stereochemistry and the resulting influence on molecular interactions and biological processes.

In biological systems, this compound has been found to occur in specific proteins and peptides, particularly in bacteria and some invertebrates, often as a result of enzymatic racemization or non-ribosomal synthesis. tandfonline.comnih.gov Its presence in these molecules can confer increased resistance to proteolytic degradation, affecting their stability and biological half-life. biopharmaspec.com this compound is also involved in metabolic pathways, and its biosynthesis and degradation are regulated within cells. chemicalbook.comchemicalbook.com Research indicates that this compound can accumulate in certain plant tissues under stress conditions, potentially playing a role in osmotic balance and stress tolerance. chemicalbook.com Furthermore, D-amino acids, including this compound, are being investigated for their potential roles in cellular signaling and interactions with microorganisms. researchgate.netnih.gov

This compound is a valuable building block in pharmaceutical synthesis, particularly in the development of peptide-based drugs and in asymmetric synthesis. chemicalbook.comchemicalbook.comchemimpex.com Its incorporation into peptide sequences can enhance their stability, bioavailability, and target specificity. chemicalbook.comchemimpex.comnih.gov The this compound chemotype is present in several approved or investigational drugs, including antibiotics and antitumoral agents. mdpi.com Its rigid cyclic structure and defined stereochemistry make it useful for designing molecules that can interact with specific enzyme active sites or protein interfaces. mdpi.comresearchgate.net Asymmetric synthesis utilizing this compound as a chiral catalyst or intermediate is a key area of research for producing enantiomerically pure drug molecules. chemicalbook.comfishersci.cachemicalbook.comthieme-connect.com

In chemical biology, this compound serves as a versatile tool for studying protein structure, function, and interactions. mdpi.comresearchgate.net Its use in synthesizing peptidomimetics allows researchers to create molecules that mimic natural peptides but with altered properties, such as increased stability or modified biological activity. mdpi.comresearchgate.net this compound-containing scaffolds are employed in the design of enzyme inhibitors and ligands for specific biological targets. mdpi.comresearchgate.net The conformational constraints introduced by the this compound residue are particularly useful for probing the structural requirements of molecular recognition events in biological systems. mdpi.comresearchgate.net Research in this area often involves the synthesis of novel this compound derivatives and their application in chemical probes and therapeutic agents. fishersci.cathieme-connect.com

Selected Research Findings Related to this compound

| Research Area | Key Findings | Organism/System | Reference |

| Biological Systems | Accumulation under osmotic stress, potential role in stress tolerance. | Plants (e.g., Arabidopsis thaliana) | chemicalbook.com |

| Biological Systems | Presence in specific proteins/peptides, contributing to proteolytic resistance. | Bacteria, Invertebrates | tandfonline.combiopharmaspec.comnih.gov |

| Pharmaceutical Sciences | Component of approved/investigational drugs (e.g., antibiotics, antitumoral agents). | Human (therapeutic context) | mdpi.com |

| Pharmaceutical Sciences | Used as a chiral building block and in asymmetric synthesis for drug development. | Chemical synthesis | chemicalbook.comchemicalbook.comchemimpex.com |

| Chemical Biology | Employed in the design of enzyme inhibitors and peptidomimetics. | In vitro systems, target proteins | mdpi.comresearchgate.netresearchgate.net |

| Chemical Biology | Utilized as an asymmetric organocatalyst in various organic reactions. | Chemical synthesis | fishersci.cathieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883367 | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

344-25-2 | |

| Record name | D-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Biotransformation of D Proline

Enzymatic Synthesis Pathways

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.orgwikipedia.org Proline racemases (EC 5.1.1.4) specifically catalyze the conversion of L-proline to D-proline and vice versa. wikipedia.org These enzymes have been identified in both prokaryotes and some eukaryotes. wikipedia.orgnih.gov They are broadly classified based on their requirement for a cofactor, typically pyridoxal (B1214274) 5'-phosphate (PLP). researchgate.net

Many amino acid racemases depend on the cofactor pyridoxal 5'-phosphate (PLP), an active form of vitamin B6, to catalyze the racemization reaction. wikipedia.orgnih.gov The general mechanism for PLP-dependent racemases involves several key steps. libretexts.orglibretexts.org

First, the amino acid substrate forms a Schiff base (external aldimine) with the PLP cofactor, which is itself linked to a lysine (B10760008) residue in the enzyme's active site (internal aldimine). nih.gov This Schiff base formation increases the acidity of the amino acid's α-proton. libretexts.orgpnas.org An active site base then abstracts this α-proton, creating a planar carbanionic or quinonoid intermediate. libretexts.orglibretexts.org The negative charge is delocalized into the pyridine (B92270) ring of the PLP, acting as an "electron sink" to stabilize the intermediate. nih.govlibretexts.org Finally, reprotonation of the α-carbon occurs from the opposite face, resulting in the formation of the opposite enantiomer. nih.govlibretexts.org

While many racemases are PLP-dependent, proline racemase is a notable exception and is typically cofactor-independent. pnas.org However, some broad-spectrum racemases that utilize PLP may act on a variety of amino acids and could potentially exhibit activity towards proline, though this is not their primary function. frontiersin.org

Proline racemase is the most well-characterized example of a cofactor-independent racemase. wikipedia.orgpnas.org These enzymes operate via a "two-base" mechanism, utilizing two catalytic residues in the active site to abstract and donate a proton. pnas.org In the known proline racemases, such as those from Trypanosoma cruzi (TcPRAC) and Clostridioides difficile, these catalytic residues are two cysteine thiols. wikipedia.orgacs.org

The mechanism involves one deprotonated cysteine residue (thiolate) acting as a base to abstract the α-proton from one enantiomer of proline, while the other protonated cysteine (thiol) is positioned to donate a proton to the opposite face of the resulting planar carbanionic intermediate. wikipedia.orgnih.gov This concerted, though possibly asynchronous, process inverts the stereochemistry at the α-carbon. acs.orgnih.gov The roles of the two cysteine residues are then reversed to catalyze the conversion of the other enantiomer, completing the catalytic cycle. wikipedia.org The catalytic proficiency of these enzymes is attributed to a highly preorganized active site that stabilizes the transition state through a network of hydrogen bonds. acs.orgnih.gov

| Enzyme Source | Catalytic Residues | Key Characteristics |

| Trypanosoma cruzi | Cysteine Dyad | First eukaryotic proline racemase identified; involved in parasite immune evasion. wikipedia.orgpnas.org |

| Clostridioides difficile | Cysteine Dyad | Bacterial proline racemase; extensively studied as a model for PLP-independent mechanisms. wikipedia.orgpnas.org |

| Brucella melitensis | Cysteine Dyad | Putative proline racemase. |

D-Amino acid transaminases (D-AATs), also known as D-alanine aminotransferases (EC 2.6.1.21), are PLP-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.orgnih.gov This reaction can be harnessed for the synthesis of new D-amino acids, including this compound, from their corresponding α-keto acid precursors. nih.gov

The reaction proceeds via a Ping-Pong mechanism. elsevierpure.com In the first half-reaction, the D-amino acid donor binds to the PLP cofactor, and its amino group is transferred to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP), releasing the corresponding α-keto acid. nih.gov In the second half-reaction, the α-keto acid precursor of this compound, Δ¹-pyrroline-2-carboxylic acid, binds to the enzyme, accepts the amino group from PMP, and is released as this compound, regenerating the PLP-enzyme complex. nih.gov D-AATs from various Bacillus species are well-characterized and show broad substrate specificity, acting on D-isomers of alanine, aspartate, and glutamate (B1630785), among others. wikipedia.orgebi.ac.uk Their utility in synthesizing this compound depends on their ability to accept its keto-acid precursor as a substrate.

| Enzyme Source | Amino Donor Specificity (Examples) | Amino Acceptor Specificity (Examples) |

| Bacillus sphaericus | D-Alanine, D-Glutamate | α-Ketoglutarate, Pyruvate |

| Lactobacillus salivarius | D-Alanine, D-allo-Isoleucine | α-Ketoglutarate, α-Ketobutyrate, Glyoxylate elsevierpure.com |

| Aminobacterium colombiense | D-Glutamate, D-Aspartate, D-Ornithine | α-Ketoglutarate nih.gov |

The enzymatic resolution of racemic N-acyl-amino acids is a common industrial method for producing optically pure amino acids. This process can be applied to generate this compound using an N-acyl-D-amino acid amidohydrolase (also known as D-aminoacylase or D-acylase). These enzymes stereoselectively hydrolyze the amide bond of an N-acylated D-amino acid, yielding the free D-amino acid and an acyl group. researchgate.net

The process starts with a racemic mixture of N-acyl-DL-proline. The D-aminoacylase specifically acts on the D-enantiomer, N-acyl-D-proline, to produce this compound and the corresponding acid. The unreacted N-acyl-L-proline can be easily separated from the free this compound. To improve the yield beyond the theoretical 50%, the remaining N-acyl-L-proline can be racemized chemically or enzymatically and recycled back into the process. researchgate.net Enzymes with this activity have been found in various microorganisms, such as Alcaligenes xylosoxydans. researchgate.net

D-Amino acid dehydrogenases are enzymes that catalyze the reversible oxidative deamination of D-amino acids to their corresponding α-keto acids, typically using a cofactor like FAD. nih.gov The reverse reaction, reductive amination, can be used for the synthesis of D-amino acids from α-keto acids and an amino group donor (e.g., ammonia). researchgate.netyoutube.com

For the synthesis of this compound, a D-amino acid dehydrogenase would catalyze the reduction of its α-keto acid precursor, Δ¹-pyrroline-2-carboxylic acid, in the presence of a reducing agent (like NADH or NADPH) and ammonia. researchgate.net While L-amino acid dehydrogenases are well-known, D-specific dehydrogenases are less common. However, some enzymes, like the D-alanine dehydrogenase from Escherichia coli, have been shown to act on this compound analogues, indicating a potential role in this compound metabolism and, by extension, its synthesis via the reverse reaction. nih.gov

Biocatalytic Stereoinversion Cascades from L-Amino Acids

Biocatalytic cascades offer an efficient method for synthesizing D-amino acids from their readily available L-enantiomers. nih.gov These systems utilize a series of enzymatic reactions, often within a single vessel or a whole-cell biocatalyst, to achieve high conversion rates and enantiomeric purity. nih.gov

A common strategy for the stereoinversion of L-amino acids involves a two-step enzymatic cascade. nih.gov The first step utilizes an L-amino acid deaminase (LAAD) which catalyzes the oxidative deamination of the L-amino acid to its corresponding α-keto acid intermediate. nih.govmdpi.com This intermediate is then subjected to reductive amination by a D-amino acid dehydrogenase (DAAD) or a similar enzyme, which stereoselectively produces the D-amino acid. nih.govwikipedia.orgfrontiersin.org

For instance, a whole-cell biocatalyst system has been developed in Escherichia coli co-expressing an L-amino acid deaminase from Proteus mirabilis and a meso-diaminopimelate dehydrogenase. nih.gov This system effectively converts various L-amino acids into their D-counterparts. nih.gov The process relies on the transfer of the intermediate α-keto acid across the cell membrane between the two enzymatic steps. nih.gov To regenerate the necessary NADPH cofactor for the dehydrogenase, a formate (B1220265) dehydrogenase is often included in the cascade. nih.gov

Maximizing the yield and enantiomeric excess (e.e.) is crucial for the industrial viability of this compound production. Several strategies are employed to optimize these parameters in biocatalytic stereoinversion cascades.

One key aspect is the regulation of enzyme expression levels. Different co-expression strategies, such as using single or double plasmids, can be evaluated to achieve a balanced and high catalytic efficiency of the involved enzymes. nih.gov For example, a double-plasmid system with a maltose-binding protein (MBP) fusion to the L-amino acid deaminase has shown high efficiency. nih.gov

Optimization of reaction conditions is also critical. This includes adjusting parameters such as biocatalyst concentration, substrate concentration, pH, temperature, and the concentration of necessary cofactors like NADP+. nih.gov For the stereoinversion of L-phenylalanine to D-phenylalanine using a whole-cell biocatalyst, optimal conditions were found to be a cell concentration of 75 mg/mL, 150 mM of the L-amino acid, 15 mM NADP+, and 300 mM ammonium (B1175870) formate, resulting in a yield of over 99% with an enantiomeric excess of over 99% within 24 hours. nih.gov While this example does not specifically use L-proline, the principles of optimization are broadly applicable to other amino acid conversions.

Another strategy involves a cell-recycling approach. In a cascade that uses a proline racemase to convert L-proline to a racemic mixture (DL-proline) followed by the enantioselective dehydrogenation of the remaining L-proline, a cell-recycling method achieved a 45.7% yield of this compound with an enantiomeric excess of 99.6%. researchgate.net

Table 1: Examples of Optimization Strategies for D-Amino Acid Production

| Strategy | Description | Example Outcome | Reference |

|---|---|---|---|

| Enzyme Co-expression Regulation | Utilizing different plasmid strategies (e.g., double-plasmid with MBP-fusion) to balance the expression of cascade enzymes. | Selected a highly efficient E. coli strain for stereoinversion. | nih.gov |

| Reaction Condition Optimization | Adjusting parameters like biocatalyst/substrate concentration, pH, temperature, and cofactors. | >99% yield and >99% e.e. for D-Phe from L-Phe in 24 hours. | nih.gov |

| Cell-Recycling | Reusing the whole-cell biocatalyst in subsequent reaction batches. | 45.7% yield and 99.6% e.e. for this compound from L-proline. | researchgate.net |

Microbial Production of this compound

Microbial fermentation is a promising approach for the production of amino acids. By harnessing and engineering the metabolic pathways of microorganisms, it is possible to achieve high-titer production of desired compounds like this compound.

Metabolic engineering plays a pivotal role in developing microbial strains for efficient amino acid production. biosynsis.com While much of the research has focused on L-proline, the principles can be adapted for this compound synthesis. Key strategies involve the genetic modification of host organisms like Corynebacterium glutamicum or Escherichia coli to enhance the metabolic flux towards the target amino acid. biosynsis.comresearchgate.net

This often includes:

Altering Gene Expression: Fine-tuning the expression of relevant genes to optimize enzyme activity and cellular regulation for higher proline yields. biosynsis.com

Modifying Cofactor Availability: Engineering pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to increase the supply of cofactors like NADPH, which is essential for reductive biosynthesis steps. researchgate.net

The success of microbial production on an industrial scale relies heavily on the fermentation strategy. The goal is to create an optimal environment for the genetically engineered microorganism to grow and produce the target compound at high concentrations.

Fed-batch fermentation is a commonly used strategy that allows for high cell densities and prolonged production phases. researchgate.net This involves the controlled feeding of nutrients, such as glucose, into the bioreactor to maintain optimal growth conditions and avoid the accumulation of inhibitory byproducts. researchgate.net

Optimization of fermentation conditions is crucial and includes controlling parameters such as:

pH and Temperature: Maintaining the optimal pH and temperature for the specific production strain is critical for its metabolic activity. nih.govmdpi.com

Dissolved Oxygen: For aerobic processes, ensuring an adequate supply of oxygen is vital for cell growth and energy metabolism. nih.gov

Nutrient Composition: The composition of the fermentation medium, including carbon and nitrogen sources, must be carefully balanced to support both cell growth and product formation. mdpi.comgoogle.com

For example, in the production of L-proline by an engineered C. glutamicum strain, a fed-batch fermentation strategy in a 3-liter bioreactor resulted in a production of 120.18 g/L of L-proline in 76 hours. researchgate.net Similar strategies can be developed for this compound producing strains.

This compound Formation in Mammalian Systems

In mammals, the primary form of proline is L-proline, which is a proteinogenic amino acid involved in numerous physiological processes. creative-proteomics.comnih.govnih.gov this compound is less common but can be formed and metabolized. chemicalbook.com The primary enzyme responsible for the metabolism of this compound in mammals is D-amino acid oxidase (DAO or DAAO). This enzyme catalyzes the oxidative deamination of this compound to form Δ¹-pyrroline-2-carboxylate (Pyr2C). researchgate.net

Role of Symbiotic Microbes in this compound Production

The mammalian gut is host to a complex and diverse community of symbiotic microbes that play a crucial role in the metabolism of various compounds, including amino acids. nih.gov The gut microbiota possesses a significant genetic capacity to synthesize a range of D-amino acids. nih.gov These D-amino acids are fundamental components of the peptidoglycan in bacterial cell walls, particularly D-alanine and D-glutamic acid, which provide structural integrity and resistance to most proteases that target L-amino acids. frontiersin.org

Research has identified that variations in circulating proline levels are dependent on the composition of the microbiome. nih.gov For instance, a microbiota enriched in bacterial genes for proline transport and metabolism has been associated with lower plasma proline levels in individuals with high proline consumption. endominance.com This indicates that symbiotic microbes actively metabolize proline in the gut. While bacteria such as Clostridioides difficile are known to possess proline racemase, the extent to which commensal gut bacteria synthesize and release this compound for host absorption is not yet fully elucidated. wikipedia.org

Bacterial Species and D-Amino Acid Production

| Bacterial Phyla/Genus | General Role in D-Amino Acid Production | Relevance to Proline Metabolism | Reference |

|---|---|---|---|

| Firmicutes and Bacteroidetes | Identified as producers of free D-amino acids, including D-serine, in the gut. | Contribute to the overall pool of D-amino acids; specific this compound contribution is inferred. | researchgate.net |

| Clostridium | Some species, like Clostridium sticklandii, are known to possess proline racemase. | Directly capable of converting L-proline to this compound. | nih.gov |

| Clostridioides difficile | Possesses proline racemase and utilizes proline in Stickland fermentation. | A known producer of this compound via racemization. | wikipedia.org |

Endogenous Mammalian Racemases

In contrast to the microbial world, the capacity for D-amino acid biosynthesis in mammals is limited to a small number of amino acids. While it was once believed that D-amino acids were foreign to mammalian biology, it is now established that mammals can endogenously synthesize certain D-amino acids through the action of specific racemase enzymes. nih.govtandfonline.com The most well-characterized of these are D-serine and D-aspartate. nih.gov D-serine is synthesized from L-serine by serine racemase, an enzyme found predominantly in the brain where D-serine acts as a crucial co-agonist at NMDA receptors. nih.gov Similarly, D-aspartate is synthesized from L-aspartate and is found in neuroendocrine tissues. nih.gov

However, extensive research has indicated that a proline racemase is absent in mammalian hosts. nih.govnih.gov This is a significant distinction from certain bacteria and eukaryotic parasites. nih.gov For example, the parasite Trypanosoma cruzi possesses a well-characterized proline racemase that is crucial for its life cycle and interaction with the host's immune system. pnas.org The absence of this enzyme in mammals has led to the proposal that proline racemase could be a potential therapeutic target for diseases caused by pathogens that rely on this enzyme. nih.gov

While mammals lack the enzymatic machinery to directly convert L-proline to this compound, they do possess enzymes that interact with D-amino acids derived from diet or the gut microbiota. frontiersin.orgnih.gov D-amino acid oxidase (DAO) is a mammalian enzyme that degrades various D-amino acids, playing a role in regulating their levels and contributing to mucosal defense in the intestine. frontiersin.orgnih.gov

Status of Amino Acid Racemases in Mammals

| Amino Acid | Endogenous Mammalian Racemase | Primary Location/Function of D-Amino Acid | Reference |

|---|---|---|---|

| Proline | Absent | Not endogenously synthesized via racemization. | nih.govnih.gov |

| Serine | Serine Racemase (SRR) | Brain; neurotransmission (NMDA receptor co-agonist). | nih.gov |

| Aspartate | Aspartate Racemase (inferred, pathway not fully characterized) | Neuroendocrine and endocrine tissues. | nih.gov |

| Glutamate | Considered absent; a recent study suggests potential promiscuous activity by L-serine/L-threonine dehydratase. | Low levels detected in various tissues. | portlandpress.com |

Iii. Catabolism and Metabolic Pathways of D Proline

Enzymatic Degradation of D-Proline

The primary enzymatic mechanisms for this compound degradation include the action of D-amino acid oxidases and this compound reductase, depending on the organism and environmental conditions.

D-Amino Acid Oxidases (DAO)

D-amino acid oxidases (DAO) are flavoenzymes that catalyze the oxidative deamination of D-amino acids, including this compound. nih.govuniprot.orguniprot.org This reaction typically produces an alpha-keto acid, ammonia, and hydrogen peroxide. uniprot.org DAO has been observed in various organisms, including mammals and yeasts, and plays a role in the metabolism of D-amino acids from endogenous, dietary, or microbial sources. uniprot.orguniprot.org

Substrate Specificity and Kinetic Mechanisms

DAO exhibits broad substrate specificity, acting on a range of D-amino acids. uniprot.orguniprot.orgresearchgate.net Studies on rat liver DAO have shown that this compound is a substrate, although with a higher KM value compared to other substrates like D,L-thiazolidine-2-carboxylic acid. nih.gov For porcine kidney DAO, kinetic parameters for this compound have been reported. At 25°C and pH 8.3, the kcat is approximately 10.3 sec-1. uniprot.org At 37°C, kcat values of 50.2 sec-1 (pH 7.5) and 43.3 sec-1 (pH 8.5) have been reported for porcine DAO with this compound as the substrate. uniprot.org Yeast DAO from Rhodotorula toruloides also utilizes this compound, with a reported kcat of 77.3 sec-1 at 25°C and pH 8.5. uniprot.org The kinetic mechanism involves the release of products after the oxidative deamination. researchgate.net

Here is a table summarizing some reported kinetic parameters for DAO with this compound:

| Source of DAO | Temperature (°C) | pH | kcat (sec-1) | KM (mM) | Reference |

| Porcine Kidney | 25 | 8.3 | 10.3 | - | uniprot.org |

| Porcine Kidney | 37 | 7.5 | 50.2 | - | uniprot.org |

| Porcine Kidney | 37 | 8.5 | 43.3 | - | uniprot.org |

| Rhodotorula toruloides | 25 | 8.5 | 77.3 | - | uniprot.org |

| Rat Liver | - | - | - | Higher than D,L-thiazolidine-2-carboxylic acid | nih.gov |

This compound Reductase (PR)

This compound reductase (PR) is an enzyme involved in the reductive Stickland metabolism, particularly in anaerobic bacteria like Clostridioides difficile. oup.comresearchgate.netasm.org Unlike oxidative deamination, PR catalyzes the reductive cleavage of the this compound ring. oup.comasm.org

Selenium-Dependent Mechanisms in Anaerobic Bacteria

In anaerobic bacteria such as Clostridioides difficile, this compound reductase is a selenium-dependent enzyme. researchgate.netasm.orgnih.gov The enzyme complex typically consists of multiple subunits, including a subunit containing selenocysteine (B57510) (PrdB in C. difficile). oup.comresearchgate.netbiorxiv.org Selenocysteine is a critical catalytic residue at the active site of these selenoenzymes. mdpi.com The reduction of this compound by PR in C. difficile leads to the formation of 5-aminovalerate. oup.comasm.orgnih.gov This process is coupled to the regeneration of NAD+, which is important for maintaining the redox balance in anaerobic environments. researchgate.netnih.gov The maturation of this compound reductase, including the incorporation of selenium and the formation of a pyruvoyl group, can involve specific maturation enzymes like PrdH in C. difficile. oup.com The selenium-dependent activity of PR is essential for the utilization of this compound and can influence the growth and physiology of these bacteria. researchgate.netnih.govasm.org

Conversion to L-Proline and Subsequent L-Proline Catabolism

In some organisms, this compound can be converted to L-proline, which then enters the standard L-proline catabolic pathways. asm.orgnih.govpsu.edu This conversion allows organisms that primarily metabolize L-proline to utilize this compound as a nutrient source. asm.orgpsu.edu

Δ¹-Pyrroline-2-carboxylate (P2C) Intermediate

A key intermediate in the conversion of this compound to L-proline in certain bacteria, such as Sinorhizobium meliloti and Pseudomonas putida, is Δ¹-pyrroline-2-carboxylate (P2C). asm.orgnih.govqmul.ac.uk In S. meliloti, this compound is transported into the cell and subsequently oxidized to P2C, largely by the enzyme HypO. asm.orgnih.gov P2C is then converted to L-proline through an NADPH-dependent reduction catalyzed by a P2C reductase (HypS in S. meliloti). asm.orgnih.gov This P2C reductase activity has also been observed in Pseudomonas putida. asm.orgqmul.ac.uk The formation of P2C from this compound can be catalyzed enzymatically, for example, by D-amino acid oxidase in laboratory settings for P2C synthesis. asm.org Once converted to L-proline, it can be further catabolized. L-proline catabolism typically involves its oxidation to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), followed by the conversion of P5C to glutamate (B1630785) by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH). d-nb.inforeactome.orgnih.govnih.govcapes.gov.brfrontiersin.orgnih.govnih.gov In some bacteria, these two enzymatic activities are part of a single bifunctional enzyme, PutA. nih.govnih.govcapes.gov.br While P5C is an intermediate in L-proline catabolism, P2C is specifically associated with the conversion pathway from this compound to L-proline. asm.org

Role of Pyrroline-2-carboxylate Reductase (HypS)

In organisms like Sinorhizobium meliloti, the catabolic pathway for this compound involves its transport into the cell, followed by oxidation to Δ¹-pyrroline-2-carboxylate (P2C) primarily by the enzyme HypO asm.orgnih.govnih.gov. The subsequent step involves the reduction of P2C to L-proline, a reaction catalyzed by Pyrroline-2-carboxylate Reductase, designated as HypS in S. meliloti asm.orgnih.govnih.govmcmaster.ca. This conversion is NADPH-dependent asm.org. Research has shown that HypS is essential for the growth of S. meliloti on this compound as a substrate asm.orgmcmaster.ca. Orthologs of the hypS gene are frequently found in proximity to hypD and hypH genes within genomes containing hyp gene clusters, suggesting a functional relationship within the broader metabolic machinery asm.org.

Interconversion with Related Amino Acids (e.g., L-Proline, Hydroxyproline)

The interconversion between L-proline and this compound is facilitated by the enzyme proline racemase mdpi.comresearchgate.netwikipedia.org. This enzyme catalyzes the reversible conversion between the two enantiomers. In some bacteria, such as Clostridium difficile, proline racemase is crucial for converting available L-proline to this compound, providing the necessary substrate for specific metabolic pathways like the Stickland reaction asm.org.

While this compound is converted to L-proline via the P2C intermediate in S. meliloti catabolism asm.orgnih.govnih.gov, the metabolism of hydroxyproline (B1673980) isomers (such as trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline) follows distinct pathways in bacteria nih.govnih.govresearchgate.netnih.gov. These pathways often involve different intermediates, such as Δ¹-pyrroline-4-hydroxy-2-carboxylate, which is distinct from the P2C intermediate seen in this compound catabolism nih.govnih.govresearchgate.net. Although hydroxyproline can sometimes substitute for proline to support growth in certain bacteria like C. difficile, the this compound reductase enzyme involved in this compound catabolism does not directly utilize hydroxyproline as a substrate asm.org.

This compound Metabolism in Specific Organisms

This compound metabolism is particularly significant in the bacterial kingdom, where it is involved in various physiological processes.

Bacterial Catabolic Pathways and Detoxification Mechanisms

Bacteria possess diverse catabolic pathways for D-amino acids, including this compound researchgate.net. These pathways often involve enzymes such as D-amino acid dehydrogenases or oxidases to initiate the breakdown process researchgate.net. The ability to metabolize D-amino acids can also serve as a detoxification mechanism, preventing the accumulation of potentially harmful non-canonical amino acids nih.gov.

Utilization as Carbon and Nitrogen Sources

Many bacteria can utilize this compound as a source of both carbon and nitrogen for growth asm.orgnih.govnih.govfrontiersin.orgresearchgate.net. This metabolic flexibility allows these organisms to thrive in environments where this compound is available. For instance, Sinorhizobium meliloti can catabolize this compound for both purposes, and this process is dependent on the hyp gene cluster, including the hypS gene asm.orgnih.govnih.gov. Studies in Candida albicans also show the ability to use proline as a sole carbon and nitrogen source researchgate.net.

Data on this compound utilization by S. meliloti:

| Substrate | Growth Dependence on hyp cluster | Growth Dependence on HypS |

| This compound | Yes asm.orgnih.govnih.gov | Yes asm.orgmcmaster.ca |

| L-Proline | No asm.org | No asm.org |

Regulation of Stickland Metabolism in Clostridium difficile

In the anaerobic bacterium Clostridium difficile, this compound is a key substrate in Stickland fermentation, a metabolic strategy used for energy acquisition through the coupled oxidation and reduction of amino acid pairs oup.comresearchgate.netnih.govasm.orgbiorxiv.org. This compound serves as the preferred electron acceptor in the reductive branch of this pathway oup.comresearchgate.netnih.govasm.orgbiorxiv.org. The reduction of this compound is catalyzed by the this compound reductase (Prd) complex, resulting in the formation of 5-aminovalerate oup.comresearchgate.netbiorxiv.org.

The expression of the prd operon, which encodes the enzymes involved in this compound reduction, is regulated by the protein PrdR in response to intracellular this compound levels oup.combiorxiv.org. This regulatory mechanism ensures that the Stickland pathway is active when this compound is available. Stickland metabolism in C. difficile, particularly the this compound reductive pathway, is not only vital for energy production but also influences the expression of clostridial toxins TcdA and TcdB, and plays a role in spore maturation oup.comresearchgate.netasm.orgbiorxiv.org. The maturation of the this compound reductase enzyme complex requires the auxiliary protein PrdH oup.com.

Key components and end product of this compound Stickland metabolism in C. difficile:

| Component | Role |

| This compound | Electron Acceptor, Preferred Substrate oup.comresearchgate.netnih.govasm.orgbiorxiv.org |

| Proline Racemase | Converts L-Proline to this compound asm.org |

| This compound Reductase (Prd) | Catalyzes this compound Reduction oup.comresearchgate.netnih.govasm.orgbiorxiv.org |

| PrdR | Regulator of prd operon oup.combiorxiv.org |

| PrdH | Required for Prd maturation oup.com |

| 5-aminovalerate | End product of this compound reduction oup.comresearchgate.netbiorxiv.org |

Plant this compound Metabolism and Stress Response

This compound accumulation is a widespread response in plants subjected to various environmental stresses, including abiotic factors like salinity, drought, temperature extremes, heavy metals, nutrient deficiency, and UV radiation, as well as biotic factors such as pathogen infection. chemicalbook.comscilit.comnih.gov The concentration of this compound can significantly increase in stressed plants compared to those under normal conditions. chemicalbook.com This accumulation is considered an adaptive function that enhances plant stress tolerance. chemicalbook.com While the precise mechanisms are still under investigation, the increase in this compound during osmotic stress is primarily attributed to elevated synthesis and reduced degradation. chemicalbook.com

Accumulation under Abiotic and Biotic Stress

Accumulation of large quantities of proline, including potentially this compound, is an adaptive response of plants to various biotic and abiotic stresses. nih.gov This phenomenon is well-documented across numerous plant species. scilit.comnih.govnih.gov Osmotic stress, caused by conditions like drought and salinity, is particularly well-studied in relation to this compound accumulation due to its significant impact on agriculture. chemicalbook.com Studies have shown a positive correlation between proline accumulation and drought resistance in barley cultivars. nih.gov The extent of proline accumulation can vary depending on the plant species, increasing by several hundred-fold in strong accumulators under adverse conditions. mdpi.com

Role in Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis

This compound has been shown to act as a scavenger for reactive oxygen species (ROS), thereby mitigating oxidative damage, particularly under conditions of salinity and drought which induce oxidative stress. chemicalbook.com Proline generally contributes to scavenging free radicals and buffering cellular redox potential under stress conditions. nih.govcas.cz It is suggested that proline can efficiently react with hydroxyl radicals (•OH) and may scavenge singlet oxygen (¹O₂). researchgate.netnih.gov Proline metabolism can influence redox balance and ROS homeostasis. mdpi.comresearchgate.net While proline catabolism can generate ROS in mitochondria, acting as a pro-oxidant, proline synthesis lowers the cytosolic NADPH/NADP+ ratio, stimulating the oxidative pentose (B10789219) phosphate (B84403) pathway. mdpi.comresearchgate.net Proline accumulation, through its kosmotropic properties, acts as an antioxidant by scavenging ROS and protecting membranes and organelles. mdpi.comresearchgate.net It can also activate antioxidant enzymes. mdpi.comresearchgate.net

Influence on Plant Development and Signaling Pathways

Proline plays crucial roles in both plant development and stress responses, extending beyond its function in protein synthesis. mdpi.comresearchgate.netmdpi.comuniroma1.it High concentrations of proline have been detected in the reproductive organs of some plant species even under non-stressed conditions, indicating a role in development. mdpi.com Proline has been implicated in various developmental processes, including floral transition, pollen fertility, embryo development, cell wall synthesis, and root elongation. mdpi.comuniroma1.it

Emerging evidence suggests that proline metabolism, rather than just accumulation, is a primary driver of its beneficial effects. mdpi.comresearchgate.net Proline metabolism can modulate root meristem size by controlling ROS accumulation and distribution. mdpi.comresearchgate.net The dynamic interplay between proline and ROS highlights a sophisticated regulatory network essential for plant resilience and survival. mdpi.comresearchgate.net Proline can act as a signaling molecule during stress, influencing adaptive responses. chemicalbook.comcas.cz Its metabolism is found to be coupled to several key pathways such as the pentose phosphate, tricarboxylic acid, and urea (B33335) cycles, and contributes to purine (B94841) synthesis and the phenylpropanoid pathway. cas.cz Proline appears to function as a metabolic signal that regulates metabolite pools and influences plant growth and development. cas.cz

Mammalian this compound Metabolic Regulation

While L-proline is the common form found in natural proteins, this compound is relatively rare in mammals and is primarily found in certain bacteria, fungi, and their metabolites. creative-proteomics.com However, growing evidence shows that both endogenous and exogenous D-amino acids, including this compound, exist in mammals. pnas.org Symbiotic bacteria have metabolic pathways to synthesize various D-amino acids, such as D-alanine and this compound, which can influence intestinal immune responses. pnas.org D-amino acids are also present in common foods like seafood and fermented foods. pnas.org

Chiral Homeostasis Maintenance

Mammals maintain systemic homochirality of amino acids predominantly in L-configurations. pnas.orgnih.gov However, both endogenous and microbial enzymes can convert L-amino acids to D-configurations in mammals. pnas.orgnih.gov Mammals manage these diverse D-enantiomers through both enzymatic degradation and excretion to sustain systemic dominance of L-amino acids. pnas.orgnih.gov Studies in humans and mice reveal that D-amino acids are maintained at low micromolar levels in blood, significantly lower than their L-counterparts. pnas.org In contrast, urine and feces can contain similar or larger amounts of D-amino acids than L-enantiomers. pnas.orgnih.gov This suggests that mammals have distinct transport systems and metabolism for D- and L-enantiomers to maintain specific chiral equilibrium in each organ. pnas.org

Hepatic and Renal Metabolism

Key metabolic pathways for D-amino acids in mammals involve two flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). pnas.orgfrontiersin.org DAO catalyzes the stereoselective oxidative deamination of multiple neutral and basic D-amino acids, producing alpha-keto acids, ammonium (B1175870) ions, and hydrogen peroxide. pnas.orgfrontiersin.org DDO, on the other hand, primarily degrades only D-aspartate. pnas.org DAO is crucial for regulating amino acid homochirality in mammals, as systemic loss of DAO activity leads to increased levels of various D-amino acids, including this compound, in multiple tissues and body fluids. pnas.orgfrontiersin.orgfrontiersin.org

Metabolic Interplay and Regulation

Cross-talk with L-Proline Metabolism

While L-proline is a common amino acid involved in protein synthesis and various metabolic processes in many organisms, this compound is relatively rare and primarily found in certain bacteria, fungi, and their metabolites creative-proteomics.com. Despite this, there is evidence of metabolic interplay and cross-talk between the catabolic pathways of this compound and L-proline, particularly in microorganisms.

In Sinorhizobium meliloti, the catabolism of this compound involves its conversion to Δ¹-pyrroline-2-carboxylate (P2C), largely via the enzyme HypO. This P2C is then converted to L-proline through an NADPH-dependent reduction catalyzed by the HypS protein. This pathway effectively links this compound catabolism to L-proline, as the product of this compound breakdown is L-proline itself nih.gov. Growth on this compound in S. meliloti requires HypS, suggesting this conversion to L-proline is a key step in its utilization nih.gov.

Further demonstrating this cross-talk, mutants in S. meliloti defective in L-proline utilization are also defective in the utilization of this compound nih.gov. In this bacterium, L-proline is typically oxidized to glutamate by a bifunctional enzyme called PutA, which possesses both proline dehydrogenase and Δ¹-pyrroline-5-carboxylate dehydrogenase activities nih.govresearchgate.net. This highlights how the pathways converge, with this compound being converted to L-proline before entering the standard L-proline catabolic route. Schematic diagrams of L- and this compound metabolism in S. meliloti illustrate this proposed pathway for this compound catabolism proceeding via Δ¹-pyrroline-2-carboxylate to L-proline nih.govresearchgate.net.

In Clostridioides difficile, this compound reductase plays a significant role in proline-dependent growth, highlighting a distinct metabolic fate for this compound in this organism nih.gov. The presence of this enzyme appears to determine the organism's strict dependence on proline and likely defines its bioenergetic priorities nih.gov. While L-proline is a primary energy source for some organisms, the specific enzymes like this compound reductase in C. difficile demonstrate specialized pathways for this compound metabolism that are distinct from, yet interact with, the broader context of proline utilization nih.gov.

Generally, D-amino acids can act antagonistically to L-amino acids by inhibiting the active site of biological targets mdpi.com. Specific enzymes like amino acid racemases, D-amino acid oxidases, and peptidyl aminoacyl L-D-isomerases are involved in converting the stereochemistry of specific amino acids mdpi.com. While the focus here is on catabolism, the existence of such enzymes underscores the potential for interconversion and regulatory links between the two stereoisomers.

Influence on Mitochondrial Function and Bioenergetics

Proline metabolism, including catabolism, is intricately linked to mitochondrial function and cellular bioenergetics. Proline catabolism primarily occurs in mitochondria, where it can serve as an energy source creative-proteomics.comnih.govfrontiersin.org. The oxidation of proline to pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH) is a key step that transfers electrons to the electron transport chain, contributing to ATP production creative-proteomics.comnih.govmdpi.com.

In various tissues, the oxidation of proline to P5C by mitochondrial PRODH leads to the transfer of electrons to ubiquinone (UQ), which then fuels Complexes CIII and CIV of the electron transport chain, thereby generating a protonmotive force mdpi.comnih.gov. This process supports ATP synthesis by the mitochondrial F₁F₀-ATPase nih.gov. Further catabolism of P5C forms glutamate, which can enter the TCA cycle to yield reducing equivalents that sustain oxidative phosphorylation nih.gov.

Research on isolated mitochondria from mouse liver and kidney has shown that proline catabolism can maintain ATP formation under conditions where Complex I is inhibited mdpi.comnih.gov. This effect is mediated by the reduction of ubiquinone through PRODH, allowing electron flow through Complexes CIII and CIV and preventing bioenergetic collapse mdpi.comnih.gov. This highlights a crucial role for proline oxidation in bypassing potential blocks in the standard mitochondrial respiratory chain.

The influence of proline metabolism on mitochondrial function extends to its role as a redox vent. Studies indicate that proline biosynthesis can act as a redox vent, preventing the accumulation of damaging reactive oxygen species (ROS) when TCA cycle activity exceeds the capacity of oxidative phosphorylation embopress.org. While this specifically refers to proline biosynthesis, it underscores the close relationship between proline metabolic flux and mitochondrial redox balance. Increased mitochondrial redox potential can drive glutamine flux into proline biosynthesis embopress.org.

In Trypanosoma cruzi, proline plays a vital role in biological processes and serves as a primary energy source in the absence of glucose asm.org. Proline degradation occurs in the mitochondria of T. cruzi, involving the oxidation by FAD-dependent PRODH to produce P5C, which is then converted to glutamate asm.org. This catabolic pathway contributes to fulfilling the parasite's energy requirements by producing reduced equivalents and fueling oxidative phosphorylation plos.org. Overexpression of PRODH in T. cruzi has been shown to alter mitochondrial function, increasing oxygen consumption rates and ATP synthesis portlandpress.com.

Furthermore, proline has been shown to restore mitochondrial function and reverse aging hallmarks in senescent cells researchgate.net. Proline supplementation can alleviate severe mitochondrial respiratory impairment in senescent mesenchymal stem cells researchgate.net. This suggests a potential therapeutic role for modulating proline metabolism to improve mitochondrial health.

The link between proline metabolism and mitochondrial function is also evident in plants, where proline biosynthesis and catabolism are linked to photosynthesis and mitochondrial respiration, respectively researchgate.net. Proline accumulation under stress conditions is connected to energy status and changes in redox balance researchgate.net.

While much of the detailed research on mitochondrial interplay focuses on L-proline due to its prevalence, the catabolic pathways of this compound, where they exist and converge with L-proline metabolism or have dedicated enzymes like this compound reductase, would similarly impact cellular bioenergetics through the generation of reducing equivalents and interaction with the electron transport chain. The specific impact would depend on the organism and the specific enzymes involved in this compound catabolism.

Iv. Biological Functions and Physiological Roles of D Proline

D-Proline in Microbial Physiology

This compound is a notable component in the microbial world, contributing to fundamental processes such as cell wall integrity, community behavior, and survival strategies. Unlike eukaryotes and archaea, bacteria synthesize diverse D-amino acids, many of which are considered bacteria-specific metabolites. frontiersin.org

Cell Wall Structural Components in Bacteria

A primary role of this compound in bacteria is its incorporation into the peptidoglycan (PG) layer of the cell wall. frontiersin.orgcreative-proteomics.comnih.govwikipedia.org The bacterial cell wall, primarily composed of peptidoglycan, provides structural support, maintains cell shape, withstands internal turgor pressure, and protects the cell from bursting. wikipedia.orgdiva-portal.org Peptidoglycan consists of glycan chains cross-linked by short peptides. nih.govdiva-portal.org The presence of D-amino acids, including this compound, in these peptide stems is a striking feature of bacterial peptidoglycan. nih.gov This incorporation contributes to the architecture of the murein (peptidoglycan) and, importantly, provides resistance to most known proteases, acting as a bacterial adaptation to protect this vital structure. nih.govmdpi.com While D-alanine and D-glutamate are the most common D-amino acids in bacterial cell walls, this compound is also found in the peptidoglycans of certain bacteria. creative-proteomics.comnih.govresearchgate.net The synthesis of D-amino acids for peptidoglycan involves specific amino acid racemases, such as proline racemase, which converts L-proline to this compound. nih.govresearchgate.net

Biofilm Development and Quorum Sensing

D-amino acids, including this compound, have been implicated in modulating bacterial biofilm development. Biofilms are communities of bacteria encased in an extracellular matrix, and their formation is often regulated by quorum sensing (QS), a cell-to-cell communication system based on population density. oup.commdpi.com Quorum sensing allows bacteria to coordinate behaviors like biofilm formation, virulence factor production, and stress tolerance. mdpi.commdpi.comfrontiersin.org Some studies suggest that D-amino acids can interfere with biofilm formation and even induce biofilm dispersal. researchgate.netresearchgate.net While the exact mechanisms can vary depending on the bacterial species, D-amino acids may influence extracellular polymeric substance (EPS) production or interfere with quorum sensing signals. researchgate.net Research indicates that an equimolar mixture containing this compound, D-tyrosine, and D-phenylalanine can affect Staphylococcus aureus biofilm formation. researchgate.net Additionally, the presence of proline in growth media has been shown to increase biofilm production in Escherichia coli under certain conditions. scirp.org

Spore Germination

Bacterial spores are highly resilient dormant forms that can survive harsh conditions and germinate rapidly in response to environmental cues, including nutrients. nih.govoup.com Germination is triggered by germinant receptors embedded in the spore membrane that sense specific molecules like amino acids, sugars, and nucleosides. nih.govharvard.edu L-proline has been identified as a germinant for spores of certain Bacillus species, such as Bacillus megaterium. nih.govharvard.eduresearchgate.net Studies have shown that the concentration of L-proline can affect the germination rate and the proportion of spores that germinate. researchgate.net While the role of this compound specifically in spore germination is less extensively documented compared to L-proline, the catabolism of this compound has been shown to support the growth and potentially the maturation of spores in Clostridioides difficile. asm.org The proline reductase pathway and the gene prdA, involved in this compound reduction, appear important for efficient spore germination in this organism. asm.org

Antimicrobial Resistance Modulation

D-amino acids can play a role in bacterial resistance to antimicrobial agents. Their incorporation into the peptidoglycan provides inherent resistance to proteases. nih.govmdpi.com Furthermore, proline-rich antimicrobial peptides (PrAMPs), which contain a high percentage of proline residues, represent a class of potential therapeutics against antibiotic-resistant bacteria. scispace.comnih.gov These peptides, often sourced from insects and mammals, can exhibit potent activity and diverse modes of action, including modulating bacterial protein folding chaperones like DnaK and inhibiting the 70S ribosome. nih.govfrontiersin.orgnih.govfrontiersin.org Some PrAMPs can act synergistically with conventional antibiotics. scispace.com While the focus here is on this compound, the presence of proline residues (which can be L- or D-) in these peptides is crucial for their function, including membrane penetration and targeting intracellular processes. scispace.comfrontiersin.org

Interspecies Communication

D-amino acids released by bacteria can function as signaling molecules, potentially mediating communication within bacterial populations and between different species. nih.govresearchgate.net This is akin to quorum sensing molecules that facilitate coordinated behavior. nih.govoup.com The release of D-amino acids, accumulating at significant concentrations in stationary phase cultures, has been observed in diverse bacteria. nih.govresearchgate.net These released D-amino acids can influence cell wall chemistry and architecture, as well as biofilm development. nih.gov While research on this compound's specific role in interspecies communication is ongoing, the broader context of D-amino acids acting as a "chemical language" suggests a potential for this compound to be involved in complex microbial interactions within mixed communities. nih.govmdpi.comresearchgate.net

This compound in Plant Stress Physiology and Development

Proline accumulation is a common and significant physiological response in plants exposed to various environmental stresses, including salt, drought, high temperature, low temperature, heavy metals, and UV irradiation. nih.govchemicalbook.comcas.czfrontiersin.orgresearchgate.netcas.cz While L-proline is the predominant form accumulating under stress, this compound has also been detected in plants. chemicalbook.comasm.org The accumulation of proline is strongly correlated with increased stress tolerance in many plant species. nih.govchemicalbook.comresearchgate.netresearchgate.net

Proline's roles in plant stress tolerance are multifaceted. It acts as a compatible osmolyte, helping to maintain cell turgor and osmotic balance under water deficit or high salinity. nih.govchemicalbook.comcas.czresearchgate.net It also functions as a scavenger of reactive oxygen species (ROS), mitigating oxidative damage induced by stress. nih.govchemicalbook.comcas.czresearchgate.net Additionally, proline can act as a molecular chaperone, stabilizing protein structures, and may play a role in regulating cytosolic pH and cellular redox status. nih.govchemicalbook.comcas.cz Proline can also chelate heavy metals, alleviating their toxic effects. nih.govcas.czresearchgate.net

The regulation of proline metabolism in plants is intricate, involving pathways for synthesis and degradation. chemicalbook.comcas.cz Under stress, proline accumulation primarily results from increased synthesis catalyzed by enzymes like pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR), and decreased degradation. chemicalbook.comcas.czmdpi.com Genetic manipulation of proline metabolic pathways has demonstrated the impact on stress tolerance; for instance, overexpression of P5CS can enhance salt tolerance. chemicalbook.com

Beyond stress tolerance, proline also plays roles in plant development. It is involved in processes such as seed germination, flowering, and root development. researchgate.netmdpi.com Proline metabolism has been linked to the elongation of primary roots and the modulation of root meristem size by affecting cell division and differentiation. mdpi.com

While much of the research on proline in plants focuses on the L-enantiomer, the presence and catabolism of this compound in plants, as well as the ability of plant-associated bacteria like Sinorhizobium meliloti to catabolize this compound, suggest potential interactions and roles for this compound in the plant environment. asm.orgnih.gov S. meliloti can utilize this compound as a carbon and nitrogen source, and its catabolism involves specific transporters and enzymes that convert this compound to intermediates that can be further metabolized. asm.orgnih.gov

Here is a data table summarizing some research findings on this compound and related proline effects:

| Organism/System | Effect of this compound/Proline | Relevant Finding | Source Index |

| Bacteria (General) | Component of cell wall peptidoglycan | D-amino acids, including this compound, are incorporated into peptidoglycan, providing structural integrity and protease resistance. | 3, 13, 18 |

| Staphylococcus aureus | Affects biofilm formation (in a mixture with D-tyrosine and D-phenylalanine) | An equimolar mixture including this compound influenced biofilm formation. | 6 |

| Escherichia coli | Increased biofilm production (with insulin (B600854) in specific medium) | Addition of insulin to urine medium with proline increased biofilm production. | 32 |

| Bacillus megaterium | L-proline acts as a germinant for spores | L-proline triggers spore germination; concentration affects germination rate. | 4, 21, 24 |

| Clostridioides difficile | This compound catabolism supports growth and spore maturation/germination | Proline fermentation and the prdA gene are important for efficient spore germination. | 20 |

| Bacteria (Various) | D-amino acids modulate cell wall remodeling and biofilm development | Released D-amino acids influence peptidoglycan and biofilm architecture. | 18, 33 |

| Proline-rich Antimicrobial Peptides (PrAMPs) | Exhibit activity against antibiotic-resistant bacteria | PrAMPs, containing high proline content, modulate bacterial targets like DnaK and the 70S ribosome. | 25, 27, 29, 31, 36 |

| Plants (General) | Accumulates under various environmental stresses | Proline levels increase significantly in response to salt, drought, heat, cold, heavy metals, etc. | 1, 2, 5, 8, 9, 10, 19 |

| Plants (General) | Enhances stress tolerance | Proline acts as an osmolyte, ROS scavenger, protein stabilizer, and metal chelator. | 1, 2, 5, 9, 10 |

| Plants (General) | Involved in plant development | Proline plays roles in seed germination, flowering, and root development. | 12, 19 |

| Sinorhizobium meliloti | Can catabolize this compound as a carbon and nitrogen source | Specific transporters and enzymes are involved in this compound catabolism. | 11, 15 |

Osmoprotection Mechanisms

This compound accumulation in plants is a widespread response to various environmental stresses, including osmotic stress induced by drought and salinity chemicalbook.commdpi.com. It functions as a compatible osmolyte, accumulating in the cytoplasm without causing damage to cellular structures chemicalbook.commdpi.comnih.govmdpi.com. This accumulation helps to lower the cellular water potential below that of the external environment, thereby enabling cells to retain water and maintain turgor pressure under stress conditions chemicalbook.commdpi.commdpi.com. This osmotic adjustment is considered crucial for protecting cellular structures and preserving membrane integrity during stress mdpi.com. Exogenous application of proline has been shown to provide osmoprotection and enhance plant growth under salt stress nih.gov.

Protein and Membrane Stabilization

Beyond its role as an osmolyte, this compound is thought to contribute to stress tolerance by protecting and stabilizing enzymes and membranes mdpi.commdpi.com. Proline can interact with phospholipid headgroups, influencing membrane fluidity and permeability mdpi.com. This interaction helps to maintain the structural integrity of cellular membranes during stress, preventing leakage and preserving cellular compartmentalization mdpi.com. Additionally, proline's ability to form hydrogen bonds with water molecules can create a protective hydration layer around membranes, further enhancing their stability under adverse conditions mdpi.com. Proline is also considered a molecular chaperone, capable of stabilizing protein structures chemicalbook.commdpi.com. Its unique cyclic structure and rigidity can affect the secondary structure of proteins, potentially contributing to the higher prevalence of proline in proteins of thermophilic organisms wikipedia.orgresearchgate.net. Proline can also improve protein stability and protect membrane integrity by binding to hydrogen bonds mdpi.com.

Role as a Carbon and Nitrogen Reservoir

This compound can serve as a reservoir for carbon and nitrogen in plants chemicalbook.com. Under stress conditions, the accumulated proline can be degraded, providing a source of energy and reducing power that can be utilized by the plant when the stress is relieved mdpi.comresearchgate.net. This degradation process releases carbon and nitrogen compounds that can support plant development and recovery researchgate.net. For instance, during drought and salinity stress, proline can be translocated from shoots to roots, where its degradation may provide energy to support root growth, allowing roots to access deeper soil layers for moisture mdpi.com. In microorganisms like Sinorhizobium meliloti, this compound can be catabolized as both a carbon and nitrogen source nih.gov.

Signal Transduction in Stress Response and Development

Proline metabolism and accumulation are implicated in signal transduction pathways related to stress response and development chemicalbook.commdpi.comcreative-proteomics.comnih.gov. Proline metabolism can influence signaling pathways by increasing the formation of reactive oxygen species (ROS) in mitochondria nih.govresearchgate.net. While proline accumulation is often associated with antioxidant defense, proline metabolism can also act as a pro-oxidant, and the balance between proline synthesis and catabolism can modulate redox homeostasis and ROS levels, which are key signaling molecules in plants mdpi.commdpi.comresearchgate.netunimi.it. This interplay between proline and ROS is suggested to be a sophisticated regulatory mechanism essential for plant resilience and survival mdpi.com. Proline accumulation may also participate directly in stress signaling, influencing adaptive responses in plants chemicalbook.com. The proline-pyrroline-5-carboxylate (P5C) cycle, central to proline metabolism, is involved in redox homeostasis, stress responses, and signal transduction creative-proteomics.com.

Modulation of Root Meristem Size

Research in Arabidopsis has shown that proline can modulate the size of the root meristematic zone researchgate.netresearchgate.netnih.gov. Proline appears to affect root growth by influencing the balance between cell division and cell differentiation in the root meristem researchgate.netnih.gov. The effects of proline on meristem size seem to be independent of hormonal pathways that regulate root growth researchgate.netnih.gov. Instead, proline may control cell division in the early stages of postembryonic root development, as indicated by its influence on the expression of the cell cycle gene CYCLINB1;1 (CYCB1;1) researchgate.netnih.gov. Proline metabolism, specifically through its effect on superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂) levels, has been shown to modulate root meristem size and root elongation mdpi.comresearchgate.net. Hydrogen peroxide appears to play a significant role in proline-mediated root elongation and its effects on meristem size and cell cycle mdpi.comresearchgate.net.

This compound in Animal and Human Systems

Renal Physiology and Function

Renal physiology involves processes such as filtration, reabsorption, and secretion to maintain fluid and electrolyte balance, clear toxins, and reabsorb small molecules like amino acids wikipedia.orgvasiliadis-books.gr. D-amino acids are filtered by the kidneys and are either excreted in urine or reabsorbed nih.gov. The reabsorption of D-serine, for example, is less efficient than that of L-serine, and its urinary excretion can indicate kidney diseases nih.gov. This compound, along with other D-amino acids like D-asparagine and D-alanine, may have prognostic implications in chronic kidney disease (CKD) nih.gov. While L-proline has been shown to alleviate kidney injury in a mouse model by regulating apoptosis of kidney cells, the specific role of this compound in renal physiology and disease is an area of ongoing investigation nih.gov.

Immunomodulation and Innate Defense

D-amino acids, many of which are produced by bacteria, can act as inter-kingdom signals influencing innate defense in mammals nih.gov. The host can recognize bacterial D-amino acids through mechanisms involving enzymes like D-amino acid oxidase (DAO) or sweet taste receptors, leading to direct toxic responses or indirect modulation of antimicrobial peptides nih.govresearchgate.net. This recognition of bacterial D-amino acids by the host may also mediate signals that modulate adaptive immunity nih.gov. While D-serine, D-phenylalanine, and D-tryptophan have been specifically implicated in modulating aspects of innate immunity, the precise role of this compound in immunomodulation and innate defense requires further elucidation nih.govresearchgate.net. Proline-rich antimicrobial peptides are also being studied for their immunomodulatory activities uni-leipzig.de.

Implications in Disease States

Dysregulation of amino acids has been linked to the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD) nih.gov. High-throughput metabolomics studies suggest that proline metabolism plays a role in the progression from healthy aging to mild cognitive impairment and AD nih.gov. Altered levels of D-amino acids, including decreased this compound and the D/total-proline ratio in peripheral serum, have been observed in patients with AD compared to healthy controls nih.gov. These findings suggest that panels of this compound, along with other D-amino acids, in peripheral serum may serve as potential novel biomarkers for AD nih.gov. While this compound is largely considered inert in the brain and rapidly converted to L-proline, modified forms like Cis-4-[18F]fluoro-D-proline have been explored for detecting and tracking neurodegeneration mdpi.comresearchgate.net.

Proline metabolism is increasingly recognized for its role in cancer cell survival, proliferation, and metastasis frontiersin.orgnih.govresearchgate.net. Cancer cells often reprogram their metabolism, including amino acid metabolism, to support uncontrolled growth and progression frontiersin.orgnih.gov. Enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate reductase (PYCR), are implicated in this process and are being investigated as potential therapeutic targets nih.govresearchgate.netnih.gov. For instance, PRODH is upregulated in metastasizing breast cancer cells, and PYCR1 is frequently overexpressed across various cancer types nih.govnih.gov. The catabolism of proline by PRODH has been shown to drive the growth and spread of metastatic breast cancer in experimental models, suggesting PRODH as a potential biomarker and drug target for metastatic breast cancer biocompare.com. Research is ongoing to develop inhibitors that specifically target proline cycle enzymes for cancer therapy nih.govnih.gov.

Fibrotic Conditions